N-[(2-methylquinolin-4-yl)methyl]cyclohexanecarboxamide
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Overview
Description
N-[(2-methylquinolin-4-yl)methyl]cyclohexanecarboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-4-yl)methyl]cyclohexanecarboxamide typically involves the reaction of 2-methylquinoline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylquinolin-4-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[(2-methylquinolin-4-yl)methyl]cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride
- 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
Uniqueness
N-[(2-methylquinolin-4-yl)methyl]cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyclohexane carboxamide moiety differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H22N2O/c1-13-11-15(16-9-5-6-10-17(16)20-13)12-19-18(21)14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,21) |
InChI Key |
LWFAGCJNHZMUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3CCCCC3 |
Origin of Product |
United States |
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